molecular formula C19H24O4 B024528 Bisphenol A bis(2-hydroxyethyl)ether CAS No. 901-44-0

Bisphenol A bis(2-hydroxyethyl)ether

Cat. No.: B024528
CAS No.: 901-44-0
M. Wt: 316.4 g/mol
InChI Key: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl)ether is an organic compound with the molecular formula C19H24O4. It is a derivative of bisphenol A, where two hydroxyethyl groups are attached to the phenolic hydroxyl groups of bisphenol A. This compound is known for its applications in the synthesis of polymers and as a monomer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A bis(2-hydroxyethyl)ether can be synthesized through the hydroxyethylation of bisphenol A. This involves the reaction of bisphenol A with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in high-pressure reactors to manage the volatile nature of ethylene oxide. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A bis(2-hydroxyethyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ethers, esters, and quinones .

Scientific Research Applications

Mechanism of Action

Bisphenol A bis(2-hydroxyethyl)ether exerts its effects through various molecular pathways. It interacts with cellular receptors and enzymes, influencing processes such as cell signaling and gene expression. The compound is known to affect the endocrine system by mimicking or blocking the action of natural hormones . It also impacts cellular metabolism and can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol A bis(2-hydroxyethyl)ether is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydroxyethyl groups enhance its solubility and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGPGQUHZVJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029204
Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901-44-0, 32492-61-8
Record name 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxylated bisphenol A
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Record name Bisphenol A bis(2-hydroxyethyl)ether
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Record name Dianol 22
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 2,2'-isopropylidenebis(p-phenyleneoxy)diethanol
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Record name BISPHENOL A BIS(2-HYDROXYETHYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Dianol 22 and what are its key chemical characteristics?

A1: Dianol 22, also known as Bisphenol A bis(2-hydroxyethyl) ether, is an organic compound with the molecular formula C18H22O4. [, ] It is characterized by:

    Q2: How has Dianol 22 been utilized in polymer synthesis?

    A2: Dianol 22 serves as a building block for polyurethane synthesis. [] In a study, researchers reacted Dianol 22 with thioglycolic acid to produce an ester. This ester was subsequently reacted with either 4,4′-diphenylmethane diisocyanate or Desmodur L, leading to the formation of polyurethane polymers. The physicochemical, thermal, and dielectric properties of these resulting polymers were then investigated.

    Q3: What makes Dianol 22 interesting for dielectric studies?

    A3: Dianol 22 and its derivatives exhibit intriguing dielectric properties. One study investigated the dielectric response of esters derived from Dianol 22 and various aliphatic acids. [] The presence of polar groups, such as the ether and hydroxyl groups, within the Dianol 22 structure contributes to its dielectric behavior. Furthermore, its ability to be incorporated into polymers allows for the exploration of how its dielectric properties influence the overall characteristics of the resulting materials.

    Q4: How can we monitor the polymerization process of Dianol 22 derivatives in real-time?

    A4: Dielectric relaxation spectroscopy (DRS) has proven to be a highly sensitive technique for monitoring the polymerization of Dianol 22 derivatives. [] One study employed DRS to track the visible light-induced polymerization of Bisphenol-A bis(2-hydroxyethyl ether) dimethacrylate, a derivative of Dianol 22. Significant changes in permittivity and loss peak were observed in real-time during polymerization, providing insights into the kinetics and mechanisms of the process.

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